methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 3-methylbenzyl substituent at the 1-position and a methyl ester group at the 4-position. The presence of the amino group at the 3-position and the ester moiety enhances its reactivity, making it a versatile intermediate in medicinal chemistry. While commercial availability of this compound is currently discontinued, its structural analogs remain significant in research settings .
Properties
IUPAC Name |
methyl 3-amino-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(6-9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBQSPZFRBRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Structural Analysis
- Substituent Effects: Halogenated Benzyl Groups: The 2-chlorobenzyl derivative (C₁₂H₁₂ClN₃O₂) exhibits increased molecular weight (265.7 vs. ~261.28) and density (1.37 g/cm³) compared to the 3-methylbenzyl analog. The electron-withdrawing Cl atom may enhance metabolic stability but reduce solubility . Non-Aromatic Substituents: The 2,2-difluoroethyl variant replaces the aromatic benzyl with an aliphatic chain, significantly reducing lipophilicity and possibly improving bioavailability .
Physicochemical Properties
- Data gaps for other compounds highlight the need for further experimental characterization.
Biological Activity
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole class of derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an amino group and a methyl ester functional group. The presence of the 3-methylbenzyl substituent enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents.
2. Anti-inflammatory Properties:
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This compound may exhibit similar effects by acting as a COX inhibitor, thereby reducing inflammation .
3. Anticancer Activity:
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with signaling pathways associated with tumor growth and survival. Further research is needed to elucidate the specific molecular targets involved.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory responses or cancer cell signaling.
- Receptor Interaction: It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake: The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its biological effectiveness.
Case Studies and Experimental Data
Recent studies have focused on synthesizing and characterizing various pyrazole derivatives to assess their biological activities. For instance:
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Similar Pyrazole Derivative | COX Inhibition | 54.65 | |
| Pyrazole-based Compound | Anticancer | TBD |
These findings illustrate the potential of this compound as a versatile agent in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
